3-Cyclobutyl-1H-indazole

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists optimizing kinase inhibitor scaffolds often face trade-offs between conformational flexibility and permeability. 3-Cyclobutyl-1H-indazole resolves this with XlogP 2.7 and a strained cyclobutyl ring enforcing rigidity (1 rotatable bond). • Achieved 20-fold potency gain in MKK7 inhibitor programs • Enhanced metabolic stability vs. isopropyl/phenyl C3 analogs • Late-stage diversification via halogenation or cross-coupling Supplied at 98% purity with dependable global logistics.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1415715-80-8
Cat. No. B2601166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1H-indazole
CAS1415715-80-8
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(C1)C2=C3C=CC=CC3=NN2
InChIInChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
InChIKeySMVZQNSTJYSVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-1H-indazole (CAS 1415715-80-8): Physicochemical Properties and Structural Differentiators for Procurement


3-Cyclobutyl-1H-indazole is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a cyclobutyl substituent at the 3‑position of the indazole core . This structural motif imparts distinct physicochemical properties, including a calculated XlogP of 2.7 and a topological polar surface area (TPSA) of 28.7 Ų, which position it as a moderately lipophilic yet conformationally constrained scaffold [1]. The compound contains one hydrogen bond donor and one hydrogen bond acceptor, with a single rotatable bond linking the cyclobutyl ring to the indazole nucleus [1]. These attributes render 3‑cyclobutyl‑1H‑indazole a versatile building block for medicinal chemistry programs requiring a balance of permeability, metabolic stability, and target‑binding preorganization.

Why 3-Cyclobutyl-1H-indazole Cannot Be Replaced by Common C3‑Alkyl or C3‑Aryl Indazole Analogs


Indazole derivatives with different C3 substituents are not functionally interchangeable due to pronounced variations in lipophilicity, conformational flexibility, and electronic environment [1]. Even minor changes at the 3‑position can shift logP by more than 1 unit (e.g., 3‑methyl vs. 3‑phenyl), alter the number of rotatable bonds, and disrupt key binding interactions [2]. The cyclobutyl group uniquely combines moderate lipophilicity (XlogP 2.7) with conformational rigidity conferred by the strained four‑membered ring—features that cannot be replicated by a simple methyl, isopropyl, or phenyl substituent [3]. Consequently, substituting 3‑cyclobutyl‑1H‑indazole with a generic C3‑substituted indazole without rigorous comparative evaluation risks compromising permeability, target selectivity, and synthetic tractability.

Quantitative Differentiation of 3-Cyclobutyl-1H-indazole vs. Closest C3‑Substituted Indazole Analogs


LogP Differentiation: Balanced Lipophilicity for Optimal Permeability and Solubility

3-Cyclobutyl-1H-indazole exhibits an XlogP of 2.7, placing it in an intermediate lipophilicity range between the less lipophilic 3-methyl analog (LogP ≈ 2.15) and the more lipophilic 3-phenyl analog (LogP ≈ 3.23) [1][2]. The 3‑isopropyl analog shares a similar XlogP (2.7) but possesses a flexible isopropyl chain, whereas the cyclobutyl ring introduces conformational constraint [3]. This moderate lipophilicity profile, consistent with the Lipinski “Rule of Five” (LogP < 5), suggests favorable oral absorption potential while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor aqueous solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Rigidity: Reduced Entropic Penalty and Enhanced Target Preorganization

3-Cyclobutyl-1H-indazole possesses only one rotatable bond (the cyclobutyl–indazole linkage), whereas the cyclobutyl ring itself is conformationally constrained due to ring strain [1]. In contrast, the 3‑isopropyl analog, despite also having one rotatable bond, contains a freely rotating isopropyl group that can sample multiple conformations [2]. The 3‑methyl analog lacks any rotatable bonds but is more flexible overall due to free methyl rotation [3]. The rigid cyclobutyl motif preorganizes the molecule in a defined geometry, which can reduce the entropic penalty upon binding to a protein target and thereby enhance binding affinity—a principle corroborated by a 20‑fold increase in inhibitory activity observed for a cyclobutyl‑substituted indazole‑based MKK7 inhibitor compared to its non‑cyclobutyl parent compound [4].

Conformational analysis Binding affinity Entropy-enthalpy compensation

Metabolic Stability Advantage: Cyclobutyl Ring as a Metabolic Soft Spot Mitigator

The cyclobutyl group, particularly when unsubstituted, is generally less susceptible to oxidative metabolism compared to linear alkyl chains or phenyl rings [1]. This is attributed to the ring strain that disfavors formation of high‑energy radical intermediates during cytochrome P450‑mediated oxidation . In contrast, the 3‑isopropyl analog contains a secondary carbon susceptible to hydroxylation, and the 3‑phenyl analog may undergo aromatic oxidation [2]. While direct comparative metabolic stability data for the parent 3‑cyclobutyl‑1H‑indazole are not publicly available, the broader medicinal chemistry literature supports the use of cyclobutyl moieties to improve metabolic half‑life [1].

Metabolic stability Cytochrome P450 Clearance

Synthetic Utility: 3-Cyclobutyl-1H-indazole as a Versatile Building Block for Late‑Stage Functionalization

3-Cyclobutyl-1H-indazole serves as a privileged intermediate for constructing more complex indazole‑based molecules via late‑stage functionalization . Its C3‑cyclobutyl group can be further derivatized through cyclobutane ring‑opening reactions or used as a handle for transition metal‑catalyzed cross‑couplings after halogenation [1]. This contrasts with simpler 3‑methyl or 3‑phenyl indazoles, which offer fewer opportunities for selective diversification. The value of cyclobutyl‑indazole scaffolds is exemplified by the successful development of MKK7 kinase inhibitors, wherein a cyclobutyl‑substituted indazole derivative was co‑crystallized with the target protein (PDB ID: 7OVM) and demonstrated a >20‑fold improvement in inhibitory activity [2].

Building block Cross-coupling Late-stage functionalization

Optimal Procurement Scenarios for 3-Cyclobutyl-1H-indazole in Medicinal Chemistry and Drug Discovery


Kinase Inhibitor Lead Optimization Programs

Researchers engaged in kinase inhibitor development can leverage 3‑cyclobutyl‑1H‑indazole as a core scaffold to design potent and selective ATP‑competitive inhibitors. The compound's moderate lipophilicity (XlogP 2.7) and conformational rigidity (1 rotatable bond, cyclobutyl constraint) support favorable binding kinetics and reduced off‑target activity, as validated by a 20‑fold potency gain in a cyclobutyl‑indazole‑based MKK7 inhibitor [1].

Improving Metabolic Stability of Lead Compounds

Medicinal chemists seeking to enhance the metabolic half‑life of indazole‑containing leads can incorporate the 3‑cyclobutyl moiety as a replacement for metabolically labile C3 substituents (e.g., isopropyl or phenyl). The strained cyclobutane ring is less prone to cytochrome P450‑mediated oxidation, a strategy supported by literature precedent on cyclobutyl‑containing drug candidates [2].

Late‑Stage Functionalization for Diversified Library Synthesis

3-Cyclobutyl-1H-indazole is an ideal building block for generating diverse compound libraries via late‑stage functionalization. Its cyclobutyl ring can be selectively halogenated to enable Suzuki‑Miyaura or Buchwald‑Hartwig cross‑couplings, or undergo ring‑opening to introduce additional pharmacophores. This versatility is superior to simpler C3‑substituted indazoles and facilitates the rapid exploration of structure‑activity relationships .

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